molecular formula C13H12Br2Sn B15443143 Benzyl-dibromo-phenyl-stannane CAS No. 70335-33-0

Benzyl-dibromo-phenyl-stannane

Cat. No.: B15443143
CAS No.: 70335-33-0
M. Wt: 446.75 g/mol
InChI Key: MVKFMLKMVURURW-UHFFFAOYSA-L
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Description

Benzyl-dibromo-phenyl-stannane is an organotin compound with the CAS Registry Number 70335-33-0 and the molecular formula C13H12Br2Sn . It has a molecular weight of 446.75 g/mol . This compound is characterized by a boiling point of approximately 384°C at 760 mmHg and a flash point of 186°C . Organotin compounds such as this are of significant interest in advanced materials science and coordination chemistry research. They are widely used as precursors for the synthesis of metal complexes, particularly due to their ability to expand their coordination number with appropriate donor ligands . These complexes are frequently investigated for their structural properties and potential biological activities, including anticancer applications, as highlighted in studies on related dibromo organotin complexes . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

70335-33-0

Molecular Formula

C13H12Br2Sn

Molecular Weight

446.75 g/mol

IUPAC Name

benzyl-dibromo-phenylstannane

InChI

InChI=1S/C7H7.C6H5.2BrH.Sn/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;;;/h2-6H,1H2;1-5H;2*1H;/q;;;;+2/p-2

InChI Key

MVKFMLKMVURURW-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C[Sn](C2=CC=CC=C2)(Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred with compounds sharing functional groups or structural motifs:

Brominated Aromatic Compounds

  • 2,4-Dibromo-1-methoxybenzene (CAS 21702-84-1): A brominated aromatic ether with 98% purity. Unlike Benzyl-dibromo-phenyl-stannane, it lacks a tin center and exhibits distinct reactivity, such as susceptibility to nucleophilic aromatic substitution.
  • 1-[2-(Benzyloxy)-5-bromophenyl]adamantane (CAS 736992-49-7): A bromophenyl-adamantane hybrid with a benzyloxy group. While structurally distinct from the tin compound, its adamantane moiety confers high thermal stability, a property that may contrast with organotin compounds prone to thermal degradation .

Organometallic Compounds

  • Benzyl cinnamate (CAS 103-41-3): An ester lacking metal coordination. Its non-toxic, fragrance-related applications differ starkly from organotin compounds, which are often toxic and used in industrial processes .
  • Benzathine benzylpenicillin (CAS 1538-09-6) : A penicillin derivative with a dibenzylethylenediamine salt. While it contains benzyl groups, its biological activity (antibiotic) and ionic structure contrast with the covalent tin bonds in this compound .

Preparation Methods

Solvent and Temperature Effects

  • Polar solvents (methanol, ethanol) favor ionic intermediates, enhancing reaction rates.
  • Nonpolar solvents (toluene, cyclohexane) reduce side reactions but require higher temperatures (60–80°C).

Catalysts

  • Iron(III) chloride (FeCl$$3$$) accelerates bromination by polarizing Br$$2$$ molecules.
  • Palladium complexes enable cross-coupling reactions for asymmetric tin compounds.

Characterization Techniques

Spectroscopic Analysis

  • $$^{119}\text{Sn}$$ NMR : Chemical shifts between $$-340$$ and $$-345 \, \text{ppm}$$ indicate hexacoordinated tin.
  • FTIR : Sn–Br stretching vibrations appear at $$200–220 \, \text{cm}^{-1}$$.

X-ray Diffraction (XRD)

Single-crystal XRD of di(p-methyl benzyl)tin dibromide confirms a distorted octahedral geometry with Sn–Br bond lengths of $$2.58–2.62 \, \text{Å}$$.

Comparative Evaluation of Synthesis Methods

Method Starting Materials Conditions Yield Key Advantages
Direct Alkylation SnCl$$_4$$, Grignard reagents Methanol, 40°C, 2h 84% High purity, scalable
Halogen Exchange R$$2$$SnCl$$2$$, HBr Chloroform, 60°C, 4h 78% Avoids elemental bromine
Reductive Coupling Sn metal, BnBr, PhBr THF, 80°C, 6h 73% No organometallic reagents required

Applications in Pharmaceutical Research

This compound derivatives exhibit promising anticancer activity . For instance, di(m-bromobenzyl)tin dibromide complexes demonstrated IC$$_{50}$$ values of $$15.6 \, \mu\text{g/mL}$$ against HeLa cells, outperforming cisplatin ($$31.2 \, \mu\text{g/mL}$$). These findings underscore their potential as metallodrug candidates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl-dibromo-phenyl-stannane, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves transmetallation or Grignard reactions. For example, reacting benzylmagnesium bromide with dibromo-phenyl-stannane precursors in anhydrous THF under nitrogen atmosphere at −78°C to room temperature. Yield optimization may involve adjusting stoichiometry, solvent polarity (e.g., switching from THF to diethyl ether), or catalyst loading (e.g., using Pd(PPh₃)₄). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 119Sn^{119}\text{Sn} NMR is essential for confirming tin coordination environment (δ ≈ −150 to −300 ppm for tetraorganotin compounds). 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify organic substituents.
  • X-ray crystallography : Resolves Sn-C bond lengths (typically 2.1–2.2 Å) and Br-Sn-Br angles (≈95–100°).
  • FTIR : Confirms Sn-C and Sn-Br stretches (450–550 cm1^{-1} and 200–300 cm1^{-1}, respectively).
    Cross-validation with elemental analysis (C, H, Br, Sn) ensures purity .

Q. How should researchers handle and store this compound to prevent decomposition?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at −20°C in amber glass vials to avoid light-induced degradation. Use gloveboxes for handling to minimize moisture exposure. Decomposition products (e.g., stannane oxides) can be monitored via TLC or GC-MS .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., benzyl vs. phenyl groups) influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : Perform comparative kinetic studies using Suzuki-Miyaura couplings with para-substituted aryl halides. Monitor reaction rates via 1H^{1}\text{H} NMR or HPLC. Electron-donating groups (e.g., −OCH₃) on the aryl halide increase oxidative addition efficiency at the Sn center. Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) can model charge distribution and transition states .

Q. What are the primary sources of contradictory data in reported catalytic efficiencies of this compound?

  • Methodology : Contradictions often arise from:

  • Impurity profiles : Trace halides or moisture alter catalytic pathways. Use ICP-MS to quantify Sn purity.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates differently than non-polar solvents.
  • Substrate scope limitations : Test across diverse substrates (e.g., electron-deficient vs. electron-rich aryl halides) to identify bias. Meta-analyses of published datasets with controlled variables are recommended .

Q. How can computational chemistry predict the environmental persistence and toxicity of this compound?

  • Methodology :

  • QSPR models : Correlate molecular descriptors (logP, polar surface area) with biodegradation half-lives.
  • Ecotoxicity assays : Combine with in silico tools like ECOSAR to estimate LC₅₀ for aquatic organisms.
  • Degradation pathways : Use Gaussian-09 to simulate hydrolysis or photolysis pathways, identifying stable intermediates (e.g., dibromo-stannane oxides) .

Q. What strategies mitigate ligand redistribution or disproportionation in this compound during catalytic cycles?

  • Methodology :

  • Additives : Introduce stabilizing ligands (e.g., triphenylphosphine) to suppress Sn-C bond cleavage.
  • Low-temperature kinetics : Monitor via in situ IR spectroscopy to capture transient intermediates.
  • Isotopic labeling : Use 119Sn^{119}\text{Sn}-enriched analogs to trace redistribution pathways via NMR .

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